5-Methoxyisoindoline-1,3-dione
CAS No.: 50727-04-3
Cat. No.: VC21053617
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50727-04-3 |
---|---|
Molecular Formula | C9H7NO3 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 5-methoxyisoindole-1,3-dione |
Standard InChI | InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) |
Standard InChI Key | BIANPEOCBJDOEM-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)NC2=O |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)NC2=O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
5-Methoxyisoindoline-1,3-dione possesses a distinctive chemical structure that influences its properties and reactivity. While specific data for this exact compound is limited in the available literature, we can reasonably infer several properties based on structurally similar isoindoline derivatives.
Comparative Analysis with Similar Derivatives
When examining related compounds such as 2-Hydroxy-5-methylisoindoline-1,3-dione (CAS: 173962-59-9), we can observe certain patterns in physical properties. For instance, 2-Hydroxy-5-methylisoindoline-1,3-dione appears as a white to light yellow powder or crystal with a melting point range of 199.0 to 203.0 °C . By comparison, other isoindoline derivatives like 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione (CAS: 1227465-60-2) have a molecular weight of 176.17 g/mol .
Physical and Chemical Properties
Table 1: Predicted Properties of 5-Methoxyisoindoline-1,3-dione Based on Similar Compounds
Property | Expected Value | Basis for Prediction |
---|---|---|
Physical State (20°C) | Solid | Common for isoindoline derivatives |
Color | White to pale yellow | Based on similar compounds |
Solubility | Limited water solubility, better in organic solvents | Typical for this compound class |
Storage Recommendation | Cool, dark place | Based on related compound requirements |
Synthesis Methods
General Synthetic Approaches
The synthesis of isoindoline-1,3-dione derivatives typically follows established methods that can be adapted for producing 5-Methoxyisoindoline-1,3-dione. Drawing from known synthetic routes for similar compounds, the preparation generally involves condensation reactions with specific precursors.
Reaction Conditions and Catalysts
For compounds in this family, synthesis often employs condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is typically conducted under reflux conditions in solvents such as isopropanol and water. Catalysts like silica-supported niobium complexes may be utilized to enhance yield and reaction efficiency.
Industrial Production Considerations
For industrial-scale production, solventless methods aligned with green chemistry principles may be preferred. These approaches often involve heating reactants directly to facilitate the reaction, followed by purification techniques such as preparative thin-layer chromatography on silica gel.
Chemical Reactivity Profile
Common Reaction Types
Like other isoindoline-1,3-dione derivatives, 5-Methoxyisoindoline-1,3-dione likely undergoes several characteristic reaction types:
Reduction Reactions
Reduction reactions typically employ reducing agents such as lithium aluminum hydride to convert the carbonyl groups into their reduced forms.
Substitution Reactions
The methoxy group at the 5-position and the isoindoline core can participate in substitution reactions, often using halogens or alkylating agents in the presence of suitable bases.
Oxidation Reactions
Oxidation can occur under appropriate conditions, potentially leading to the formation of carboxylic acids or related oxidized products.
Biological and Pharmacological Properties
Target Interactions and Mechanism of Action
Based on studies of related isoindoline derivatives, 5-Methoxyisoindoline-1,3-dione may interact with specific biological targets. Similar compounds have demonstrated interactions with the human dopamine receptor D2, potentially influencing dopaminergic signaling pathways. This interaction could have implications for neurological research and potential therapeutic applications in conditions involving dopamine regulation.
Incubation Time (h) | Compound 4 (IC50 μM) | Compound 3 (IC50 μM) |
---|---|---|
24 | 348.59 | 265.75 |
48 | 116.26 | 114.25 |
72 | 83.64 | 68.83 |
Data from N-benzylisoindole-1,3-dione derivatives study
Toxicological Considerations
Toxicological studies on related N-benzylisoindole-1,3-dione derivatives have provided valuable insights into the safety profile of this compound class. In acute toxicity studies, compounds administered intravenously at concentrations of 200 μM over 14 days showed no abnormal behaviors or mortality in test subjects . Subsequent subacute toxicity studies involving repeated dosing also demonstrated favorable safety profiles, with only minor alterations in biochemical parameters compared to control groups .
Research Applications
Pharmaceutical Research
The unique structural features of 5-Methoxyisoindoline-1,3-dione make it potentially valuable in pharmaceutical research. The isoindoline-1,3-dione scaffold has been widely explored for various therapeutic applications, including as anticancer agents, neurological modulators, and in other medicinal chemistry contexts.
Synthetic Chemistry Applications
Beyond its biological applications, 5-Methoxyisoindoline-1,3-dione serves as an important building block in synthetic organic chemistry, particularly in the development of more complex heterocyclic compounds with potential applications in materials science, catalysis, and other fields.
Comparative Analysis with Other Isoindoline Derivatives
Structural Variations and Their Impact
The table below compares key properties of 5-Methoxyisoindoline-1,3-dione with several related isoindoline derivatives discussed in the scientific literature:
Table 3: Comparison of 5-Methoxyisoindoline-1,3-dione with Related Compounds
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